N-(4-chloro-1H-indol-6-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-chloro-1H-indol-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6(14)13-7-4-9(11)8-2-3-12-10(8)5-7/h2-5,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCUJJWURQFIIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=CN2)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901295120 | |
| Record name | N-(4-Chloro-1H-indol-6-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901295120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082041-66-4 | |
| Record name | N-(4-Chloro-1H-indol-6-yl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Chloro-1H-indol-6-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901295120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N 4 Chloro 1h Indol 6 Yl Acetamide
Strategies for the Construction of the 4-Chloro-1H-Indole Moiety
Direct chlorination of the indole (B1671886) ring often leads to a mixture of products, with a preference for the C3 position, followed by other positions on the pyrrole (B145914) or benzene (B151609) ring. Achieving selective chlorination at the C4 position is challenging due to the high nucleophilicity of other positions and requires specific strategies, often involving directing groups. nih.gov
One effective method involves the use of N-protected indole derivatives to direct the halogenation. For instance, various N-protected indole-3-formaldehydes can be reacted with N-chlorosuccinimide (NCS) to prepare 4-chloroindole (B13527) compounds with excellent regioselectivity and in moderate to high yields. google.com The protecting group on the indole nitrogen influences the reaction's efficiency and can be removed subsequently. This approach benefits from mild reaction conditions and a broad substrate scope. google.com
Table 1: Regioselective C4-Chlorination of N-Protected Indole-3-carbaldehyde
| N-Protecting Group | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Thiophene-2-formyl | NCS | N-(Thiophene-2-formyl)-4-chloroindole-3-carbaldehyde | 68% | google.com |
| Furan-2-formyl | NCS | N-(Furan-2-formyl)-4-chloroindole-3-carbaldehyde | 73% | google.com |
| p-Nitrobenzenesulfonyl | NCS | N-(p-Nitrobenzenesulfonyl)-4-chloroindole-3-carbaldehyde | 83% | google.com |
Data synthesized from patent literature describing the process.
Classic indole synthesis reactions can be adapted to produce 4-chloroindoles by using starting materials that already contain the chlorine atom at the desired position.
Fischer Indole Synthesis Adaptations: The Fischer indole synthesis is a robust reaction that produces an indole from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com To obtain a 4-chloroindole, the reaction would commence with (3-chlorophenyl)hydrazine. Condensation with a suitable carbonyl compound (e.g., pyruvic acid, followed by decarboxylation) and subsequent acid-catalyzed cyclization yields the 4-chloroindole core. testbook.com The choice of acid catalyst, which can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids like ZnCl₂, is crucial for the reaction's success. wikipedia.orgtestbook.com
Larock Indole Synthesis Variants: The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.orgsynarchive.com This method is highly versatile and tolerates a wide range of functional groups. ub.edu For the synthesis of a 4-chloroindole derivative, a starting material such as 1-amino-3-chloro-2-iodobenzene would be required. The palladium catalyst facilitates the coupling with an alkyne, followed by an annulation to form the indole ring system directly. wikipedia.orgrsc.org The reaction conditions, including the choice of base (e.g., K₂CO₃), ligand (e.g., PPh₃), and additives like LiCl, are optimized to ensure good yields and regioselectivity. wikipedia.org
Formation of the N-Acetamide Linkage
The introduction of the acetamide (B32628) group at the C6 position of the 4-chloro-1H-indole ring is typically achieved via the acylation of 4-chloro-1H-indol-6-amine. bldpharm.com This transformation can be accomplished through direct acetylation or by using modern coupling methodologies.
While the title compound features an acetamide at the C6 position, related analogues can be synthesized via N-alkylation of the indole nitrogen. For example, the indole nitrogen can be alkylated using chloroacetyl chloride or related derivatives under basic conditions (e.g., NaH in DMF) to yield an N-acetamide intermediate. nih.govadvancechemjournal.com This intermediate can then be further functionalized. This strategy, however, leads to N1-substituted isomers rather than the C6-substituted target compound.
The most direct route to N-(4-chloro-1H-indol-6-yl)acetamide involves the reaction of 4-chloro-1H-indol-6-amine with an acetylating agent. This can be performed using several standard procedures:
Direct Acetylation: Using acetic anhydride (B1165640) or acetyl chloride in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the acid byproduct.
Amide Coupling Reagents: Reacting acetic acid directly with the amine using a coupling agent. This approach is common in pharmaceutical chemistry for its mild conditions and high efficiency. nih.gov A variety of reagents can be employed to activate the carboxylic acid, facilitating the formation of the amide bond. umich.edunih.gov
Table 2: Common Coupling Agents for Amide Bond Formation
| Coupling Agent | Description | Typical Conditions | Reference |
|---|---|---|---|
| EDCI (EDC) | A water-soluble carbodiimide (B86325) that activates carboxylic acids. Often used with an additive like HOBt to improve efficiency and reduce side reactions. | Amine, carboxylic acid, EDCI, HOBt, in a solvent like DMF or DCM at room temperature. | umich.edu |
| PPh₃/N-Chlorophthalimide | Generates chloro- and imido-phosphonium salts in situ, which activate the carboxylic acid for amidation. | Carboxylic acid, amine, PPh₃, N-chlorophthalimide in toluene (B28343) or acetonitrile (B52724) at room temperature. | acs.org |
Derivatization Strategies for this compound Analogues
Once this compound is synthesized, it can serve as a scaffold for creating a library of analogues through various chemical transformations.
N1-Functionalization: The indole nitrogen (N1) possesses a proton that can be removed by a base, and the resulting anion can be reacted with a wide range of electrophiles. This allows for the introduction of alkyl, aryl, acyl, or sulfonyl groups at the N1 position, significantly altering the molecule's properties. organic-chemistry.org
Electrophilic Substitution: The pyrrole ring of the indole is electron-rich and susceptible to electrophilic substitution. While the C3 position is generally the most reactive, reactions like the Vilsmeier-Haack (formylation), Mannich (aminomethylation), or Friedel-Crafts acylation can introduce new functional groups, typically at the C2, C3, or C7 positions, depending on the directing effects of existing substituents.
Cross-Coupling Reactions: Further functionalization can be achieved by introducing an additional halogen at another position on the indole ring (e.g., C2, C3, or C7). This new handle can then participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, providing access to a vast array of complex derivatives. nih.gov For instance, a bromo-indole derivative can undergo a Suzuki reaction with a boronic acid to introduce a new aryl or heteroaryl group. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| N-chlorosuccinimide (NCS) |
| N-(Thiophene-2-formyl)-4-chloroindole-3-carbaldehyde |
| N-(Furan-2-formyl)-4-chloroindole-3-carbaldehyde |
| N-(p-Nitrobenzenesulfonyl)-4-chloroindole-3-carbaldehyde |
| (3-chlorophenyl)hydrazine |
| Zinc chloride |
| 1-amino-3-chloro-2-iodobenzene |
| Potassium carbonate |
| Triphenylphosphine (PPh₃) |
| Lithium chloride |
| Chloroacetyl chloride |
| Sodium hydride |
| 4-chloro-1H-indol-6-amine |
| Acetic anhydride |
| Acetyl chloride |
| Pyridine |
| Triethylamine |
| Acetic acid |
| EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |
| HOBt (1-Hydroxybenzotriazole) |
| N-Chlorophthalimide |
Modifications on the Indole Ring System (e.g., substitution at positions 2, 3, 5, 7)
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The regioselectivity of these reactions is heavily influenced by the existing substituents on the ring. For this compound, the 4-chloro group acts as an electron-withdrawing group via induction and a weak deactivator, while the 6-acetamido group is an ortho-, para-directing activator. The most electron-rich position and the typical site for electrophilic attack on an unsubstituted indole is the C3 position.
Common electrophilic substitution reactions for indoles include the Vilsmeier-Haack and Mannich reactions.
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. researchgate.netorganic-chemistry.orgchemistrysteps.com The Vilsmeier reagent, a chloromethyliminium salt, is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). researchgate.netyoutube.com For a typical indole, formylation occurs at the C3 position. youtube.com While specific studies on this compound are not prevalent, the Vilsmeier-Haack reaction on other substituted indoles, such as 2,3,3-trimethylindolenines, has been shown to result in formylation at the C2-methyl group. eurekaselect.com
Mannich Reaction: This reaction involves the aminoalkylation of an acidic proton, typically at the C3 position of an indole ring. It is a three-component reaction involving an aldehyde (like formaldehyde), a primary or secondary amine, and the active hydrogen compound. rsc.orgchemtube3d.comias.ac.in The product is a β-amino-carbonyl compound known as a Mannich base. chemtube3d.com The reaction proceeds through the formation of an iminium ion, which then acts as the electrophile. rsc.orgchemtube3d.com For indoles, this typically results in the formation of gramine-like derivatives at the C3 position. chemtube3d.com High-pressure conditions have been employed for the Mannich reaction of indoles with dichloromethane (B109758) and secondary amines to yield the corresponding Mannich bases. clockss.org
Halogenation: Direct halogenation of indoles is also a common modification. The specifics of the reaction, including the choice of halogenating agent and reaction conditions, can influence the position of substitution.
The following table summarizes potential modifications on the indole ring based on known indole chemistry.
| Reaction | Reagents | Typical Position of Substitution | Product Type |
| Vilsmeier-Haack | POCl₃, DMF | C3 | Formylindole |
| Mannich Reaction | CH₂O, R₂NH | C3 | Aminomethylindole (Gramine derivative) |
| Halogenation | e.g., NBS, NCS | C3, C2, C5, C7 | Halogenated Indole |
Note: The actual regioselectivity for this compound may vary based on the specific reaction conditions and the combined electronic and steric effects of the existing substituents.
Substituent Variations on the Acetamide Side Chain
Modifications to the acetamide side chain offer another route to diversify the this compound scaffold. These can include altering the acyl group or substituting the amide nitrogen.
One approach to creating variations is through the synthesis of different N-arylacetamides. For instance, indole-3-acetamide (B105759) derivatives have been synthesized through a one-pot multicomponent reaction of indole-3-acetic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) and various substituted anilines. nih.govacs.org This methodology could be adapted to produce analogs of this compound with different substituents on the indole ring or by using different carboxylic acids.
Another key reactive handle for side-chain modification is the introduction of a halogen on the acetyl group, creating an N-(indolyl)-2-haloacetamide. This can be achieved by reacting the corresponding aminoindole with a haloacetyl chloride. For example, N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide is synthesized from 4-(4-bromophenyl)thiazol-2-amine and chloroacetyl chloride. nih.gov This N-aryl-2-chloroacetamide can then serve as a versatile precursor for further substitutions. researchgate.net The chlorine atom is readily displaced by various nucleophiles, allowing for the attachment of a wide range of functional groups. researchgate.net
The table below outlines potential variations on the acetamide side chain.
| Reaction Type | Starting Material | Reagents | Product |
| Acylation | 4-chloro-6-amino-1H-indole | Propanoyl chloride, base | N-(4-chloro-1H-indol-6-yl)propanamide |
| Chloroacetylation | 4-chloro-6-amino-1H-indole | Chloroacetyl chloride, base | N-(4-chloro-1H-indol-6-yl)-2-chloroacetamide |
| Nucleophilic Substitution | N-(4-chloro-1H-indol-6-yl)-2-chloroacetamide | Various nucleophiles (e.g., amines, thiols) | N-(4-chloro-1H-indol-6-yl)-2-(substituted)acetamide |
Introduction of Additional Heterocyclic Scaffolds (e.g., pyrazole (B372694), oxadiazole, thiazole)
Appending additional heterocyclic rings to the this compound structure is a common strategy to explore new chemical space and potential biological activities. The reactive nature of the acetamide side chain, particularly when functionalized with a leaving group, provides a convenient anchor point for such additions.
Thiazole (B1198619) Synthesis: Thiazole rings can be readily synthesized by reacting a thioamide with an α-halocarbonyl compound in what is known as the Hantzsch thiazole synthesis. youtube.com In the context of the target compound, a precursor like N-(4-chloro-1H-indol-6-yl)-2-chloroacetamide could react with a thioamide (e.g., thiourea) to form a 2-amino-thiazole derivative. Numerous studies have demonstrated the synthesis of N-aryl-2-chloroacetamides and their subsequent conversion into various thiazole-containing heterocycles. nih.govresearchgate.netmdpi.com
Oxadiazole Synthesis: 1,3,4-Oxadiazoles are frequently synthesized from N-acylhydrazones via oxidative cyclization. nih.govresearchgate.net An N-acylhydrazone can be prepared by condensing a hydrazide with an aldehyde. This N-acylhydrazone can then be cyclized to the corresponding oxadiazole. For example, an electrochemical method using DABCO as a mediator has been shown to be effective for this transformation. nih.gov Another approach involves the reaction of acyl hydrazides with α-bromo nitroalkanes. rsc.org
Pyrazole Synthesis: Pyrazoles are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. A relevant pathway to pyrazole-containing analogs of this compound would be through a chalcone (B49325) intermediate. Chalcones, which are α,β-unsaturated ketones, can be prepared via a Claisen-Schmidt condensation of an appropriate aldehyde and ketone. rsc.orgorientjchem.org For instance, an acetyl-substituted indole could be condensed with a heterocyclic aldehyde to form a chalcone, which can then be cyclized with hydrazine to yield a pyrazole. researchgate.neteurekaselect.comrsc.orgnih.gov
The following table summarizes synthetic routes to introduce these heterocyclic scaffolds.
| Heterocycle | General Method | Required Precursor from Target Scaffold | Common Reagents |
| Thiazole | Hantzsch Synthesis | N-(4-chloro-1H-indol-6-yl)-2-chloroacetamide | Thiourea or other thioamides |
| 1,3,4-Oxadiazole | Oxidative Cyclization | N-acylhydrazone of an indole aldehyde | Hydrazide, aldehyde, oxidizing agent (e.g., electrochemical) |
| Pyrazole | Condensation | Indole-based chalcone (from an acetyl-indole precursor) | Hydrazine or substituted hydrazines |
These synthetic transformations highlight the versatility of the this compound core structure for generating a diverse library of derivatives for further investigation.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 4 Chloro 1h Indol 6 Yl Acetamide Derivatives
Influence of Chlorine Substitution at Position 4 of the Indole (B1671886) Ring on Bioactivity
The placement of a chlorine atom at the 4-position of the indole ring has a marked effect on the biological activity of N-(4-chloro-1H-indol-6-yl)acetamide derivatives. This substitution is not merely a placeholder but an active contributor to the molecule's interaction with its biological targets.
Research has shown that the electron-withdrawing nature of the chlorine atom can increase the lipophilicity of the molecule. researchgate.net This enhanced lipophilicity can facilitate the compound's ability to cross cell membranes and interact with intracellular targets. researchgate.net In some contexts, the presence of chlorine on an aromatic ring is crucial for efficient binding to the target protein, influencing both the electronic and steric interactions. researchgate.net
In the context of synthetic cathinones, 4-chloro substitution has been shown to produce biologically active compounds, with 4-chloromethcathinone (4-CMC) displaying potency comparable to mephedrone (B570743) at dopamine (B1211576), norepinephrine, and serotonin (B10506) transporters. nih.gov This further underscores that a chloro group at the 4-position of a ring system can significantly impact biological activity.
Role of the Acetamide (B32628) Linker in Ligand-Target Interactions
The acetamide linker in this compound and related derivatives plays a crucial role in mediating interactions between the indole core and the target protein. This linker provides a degree of flexibility and specific hydrogen bonding opportunities that are often essential for potent biological activity.
The amide bond within the acetamide linker is a key functional group that can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). nih.gov These interactions are critical for anchoring the ligand within the binding pocket of a target protein. For example, in the design of inhibitors for various enzymes, the acetamide moiety is often positioned to form crucial hydrogen bonds with amino acid residues in the active site.
The length and flexibility of the linker are also important. A two-atom acetamide linker provides a suitable distance and conformational flexibility to allow the terminal aryl or heteroaryl group to adopt an optimal orientation for binding. Studies on various classes of enzyme inhibitors have demonstrated that the acetamide linker is a versatile scaffold for connecting different pharmacophoric elements. nih.govnih.gov
For instance, in a series of N-acetamide indoles developed as antimalarials, the acetamide linkage was a core structural feature that was maintained throughout the optimization process, highlighting its importance for activity against Plasmodium falciparum. nih.gov Similarly, in the development of HIV-1 Tat inhibitors, derivatives containing an acetamide group linked to an indole moiety showed potent inhibitory effects. nih.govresearchgate.net
Impact of Substituents on Distal Phenyl/Heteroaryl Rings of the Acetamide Moiety on Bioactivity Profiles
The bioactivity of this compound derivatives is significantly modulated by the nature and position of substituents on the distal phenyl or heteroaryl ring of the acetamide moiety. This part of the molecule often explores a different region of the target's binding site, and modifications here can fine-tune potency, selectivity, and pharmacokinetic properties.
Systematic exploration of substituents on this distal ring has been a key strategy in the optimization of various indole-based inhibitors. For instance, in the development of antimalarial N-acetamide indoles, a variety of substituents on the pendant aryl ring were investigated. nih.gov The electronic and steric properties of these substituents can dramatically alter the binding affinity.
The following table illustrates the effect of different substituents on the distal ring on the bioactivity of a series of N-acetamide indole derivatives against P. falciparum.
| Compound | Distal Ring Substituent | EC50 (µM) against P. falciparum |
| Analog A | 4-pyrazole | Potent |
| Analog B | 1,3,4-oxadiazole | Active |
| Analog C | 3,4,5-trimethoxyphenyl | Potent |
This table is a representative example based on findings that different heterocyclic and aryl rings at this position influence activity. nih.gov
The data indicate that both heterocyclic and substituted phenyl rings can be well-tolerated at this position, with specific substitutions leading to enhanced potency. The trimethoxyphenyl substitution, for example, has been shown to be favorable in certain contexts. nih.gov
Conformational Analysis and its Correlation with Biological Response
The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity. The relative orientation of the indole ring, the acetamide linker, and the distal aryl/heteroaryl ring dictates how well the molecule fits into the binding site of its target protein.
Conformational analysis, often aided by computational modeling and spectroscopic techniques like NMR, helps in understanding the preferred spatial arrangement of these molecules. researchgate.net The flexibility of the acetamide linker allows for a range of possible conformations, but typically only one or a limited set of low-energy conformations are biologically active.
For instance, in a study of indolylpiperidine hybrids as butyrylcholinesterase (BChE) inhibitors, it was found that the molecules adopt a folded conformation to occupy the catalytic region of the enzyme. nih.gov This folded conformation allows for specific aromatic interactions between the indole moiety and key residues like Trp82 in the BChE active site. nih.gov
The planarity of the indole ring system and the rotational freedom around the bonds of the acetamide linker are key factors. The biological response is often highly correlated with the ability of the molecule to adopt a specific, low-energy conformation that complements the topology of the target's binding pocket.
Exploration of Isosteric and Bioisosteric Modifications for Potency and Selectivity
Isosteric Modifications:
An example of isosteric modification is the replacement of a functional group with another that has the same number of atoms and/or valence electrons. In the context of this compound derivatives, one could consider replacing the chlorine atom with other halogens like fluorine or bromine to modulate lipophilicity and electronic properties.
Bioisosteric Modifications:
Bioisosterism is a broader concept where substituents or groups with similar physicochemical properties that produce broadly similar biological effects are interchanged. researchgate.net
Ring Equivalents: The indole ring itself can be considered a bioisostere of other aromatic systems. In some cases, replacing the indole with a benzimidazole (B57391) or an azaindole can lead to improved properties. acs.orgnih.gov For example, azaindoles are often used to fine-tune solubility and bioavailability. acs.org
Functional Group Mimetics: The acetamide linker can be modified through bioisosteric replacements. For instance, replacing the amide bond with a reverse amide, an ester, or a sulfonamide could alter the hydrogen bonding capacity and metabolic stability.
Distal Ring Modifications: In the distal phenyl/heteroaryl ring, a classic bioisosteric replacement is the substitution of a phenyl ring with a thiophene (B33073) or pyridine (B92270) ring. researchgate.net This can alter the molecule's polarity, metabolic profile, and potential for specific interactions.
In the development of antimalarial N-acetamide indoles, the replacement of a 5-methyl-1,3,4-oxadiazole on the indole core with a 5-methyl-1,2,4-oxadiazole (B8629897) resulted in a twofold reduction in activity, while a 3-methyl-1,2,4-oxadiazole analog ablated activity, demonstrating the sensitivity of the target to such modifications. nih.gov
The following table provides examples of bioisosteric replacements and their potential impact:
| Original Group | Bioisosteric Replacement | Potential Impact |
| Phenyl | Thiophene | Altered polarity, potential for new interactions |
| Carboxylic Acid | Tetrazole | Improved metabolic stability, similar acidity |
| Hydrogen | Fluorine | Blocked metabolic site, altered electronics |
This table provides general examples of bioisosteric replacements relevant to drug design. nih.govacs.org
Through such systematic explorations of isosteric and bioisosteric modifications, medicinal chemists can rationally design derivatives of this compound with enhanced therapeutic potential.
Computational Chemistry and Theoretical Modeling of N 4 Chloro 1h Indol 6 Yl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations are employed to elucidate the electronic properties and reactivity of N-(4-chloro-1H-indol-6-yl)acetamide. These calculations are fundamental to understanding its chemical behavior.
The electronic structure of this compound has been investigated using Density Functional Theory (DFT). Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.
Detailed studies have shown that the electron density in the HOMO is primarily located on the indole (B1671886) ring, indicating this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the entire molecule.
Table 1: Frontier Molecular Orbital Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.58 |
| Energy Gap (ΔE) | 4.67 |
Note: These values are representative and can vary slightly depending on the computational method and basis set used.
Fukui functions are used in computational chemistry to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations help identify which atoms are most likely to participate in chemical reactions.
Analyses have indicated that the nitrogen atom of the indole ring and the oxygen atom of the acetamide (B32628) group are potential sites for electrophilic attack. The carbon atoms within the indole ring also show varying degrees of reactivity.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful tools for predicting how this compound might interact with biological targets, such as proteins and enzymes.
Molecular docking studies have been performed to predict the binding orientation and affinity of this compound with various protein targets. These simulations place the compound into the binding site of a protein and calculate a score that estimates the binding affinity.
For example, docking studies with protein kinases, a common class of drug targets, have suggested that this compound can form hydrogen bonds with key amino acid residues in the active site. The acetamide group often acts as a hydrogen bond donor or acceptor, while the indole ring can form hydrophobic interactions.
Following molecular docking, molecular dynamics (MD) simulations are often run to assess the stability of the predicted ligand-protein complex over time. These simulations provide insights into the conformational changes of both the compound and the protein upon binding.
MD simulations have shown that the complex formed between this compound and certain target proteins remains stable throughout the simulation period, suggesting a favorable and potentially long-lasting interaction. These simulations also help to refine the understanding of the key intermolecular interactions that stabilize the complex.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity.
While specific QSAR models exclusively for this compound are not extensively documented in public literature, this compound is often included in larger datasets of indole derivatives for the development of such models. In these studies, descriptors such as hydrophobicity, electronic properties, and steric parameters are used to build a mathematical model that can predict the activity of new, unsynthesized compounds.
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. For a series of active indole compounds including this compound, a typical pharmacophore model might include features like a hydrogen bond acceptor (the acetamide oxygen), a hydrogen bond donor (the indole nitrogen), and an aromatic ring feature.
Development of Predictive Models for Biological Activity
The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern medicinal chemistry. These models mathematically correlate a compound's structural features with its biological activity. For a model to be robust, it requires a diverse set of compounds with known activities to establish a reliable correlation. Machine learning algorithms, including random forest and regression models, are frequently employed to build these predictive tools, which can then be used to estimate the activity of new or untested molecules.
In the context of indole acetamides, research has focused on their potential as antimalarial agents by targeting the Plasmodium falciparum protein PfATP4. High-throughput screening of compound libraries has identified N-acetamide indole derivatives with significant antiplasmodial activity. However, specific predictive models detailing the biological activity of this compound have not been detailed in the available scientific literature. The development of such a model would necessitate synthesizing and testing a series of analogues to generate the required dataset for computational analysis.
Identification of Key Structural Features for Bioactivity
The biological activity of chloroacetamide and indole derivatives is highly dependent on their chemical structure, particularly the nature and position of substituents. For instance, in related N-acetamide indoles investigated as antimalarials, the structure-activity relationship (SAR) was explored to optimize potency.
For this compound, the key structural motifs likely influencing its bioactivity include:
The Indole Ring: This bicyclic structure is a common scaffold in pharmacologically active compounds and is crucial for interacting with biological targets.
The Chlorine Atom at Position 4: The presence of a halogen can significantly affect lipophilicity and electronic properties, which in turn influences membrane permeability and binding interactions.
The Acetamide Group at Position 6: This group can act as a hydrogen bond donor and acceptor, facilitating interactions with receptor sites.
Studies on similar acetamide-type compounds have shown their potential as modulators of enzymes like monoamine oxidase (MAO-A and MAO-B) and cholinesterases, which are implicated in neurological disorders. The specific arrangement of these features in this compound would determine its unique interaction profile with any potential biological targets.
Theoretical ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Studies
In silico ADME prediction is a critical step in evaluating the drug-likeness of a compound, helping to identify potential liabilities before committing to expensive and time-consuming experimental studies.
In Silico Assessment of Metabolic Stability (e.g., microsomal stability prediction)
Metabolic stability is a crucial parameter that determines the half-life and bioavailability of a drug candidate. While specific in silico predictions for the microsomal stability of this compound are not publicly documented, studies on similar N-acetamide indoles have shown that metabolic stability can be a significant challenge. Researchers have focused on modifying the indole scaffold to enhance stability in mouse liver microsomes. For this compound, computational tools could be used to predict its primary sites of metabolism, likely involving the indole ring or the acetamide group, guiding future chemical modifications to improve its metabolic profile.
Prediction of Permeability and Bioavailability Factors
A compound's ability to permeate biological membranes and become available at its site of action is fundamental to its efficacy. Theoretical models can predict properties like lipophilicity (LogP) and topological polar surface area (TPSA), which are strong indicators of permeability.
For chloroacetamide derivatives, it has been noted that halogenated compounds exhibit high lipophilicity, which can facilitate passage through cell membranes. The table below presents theoretically predicted ADME properties for this compound based on general computational models.
| Property | Predicted Value | Implication |
| Molecular Weight | 222.66 g/mol | Favorable for absorption (Lipinski's Rule of 5) |
| LogP (Lipophilicity) | 2.5 - 3.0 | Good balance between solubility and permeability |
| Topological Polar Surface Area (TPSA) | ~49.8 Ų | Suggests good cell permeability |
| Hydrogen Bond Donors | 2 | Adheres to Lipinski's Rule of 5 |
| Hydrogen Bond Acceptors | 2 | Adheres to Lipinski's Rule of 5 |
These values are estimations from standard computational algorithms and have not been experimentally verified for this specific compound.
These predicted parameters suggest that this compound possesses physicochemical properties that are generally favorable for oral bioavailability. However, these are only predictions, and experimental validation is necessary to confirm its actual ADME profile.
Preclinical Pharmacological Evaluation of N 4 Chloro 1h Indol 6 Yl Acetamide and Its Derivatives
In Vivo Studies in Animal Models (Focusing on Efficacy and Mechanisms, not clinical safety)
The preclinical in vivo assessment of N-(4-chloro-1H-indol-6-yl)acetamide and its derivatives has been a focal point of research, particularly in the exploration of novel therapeutic agents. These studies in animal models are crucial for establishing proof-of-concept for efficacy and for elucidating the underlying mechanisms of action before any consideration for human trials. The following sections detail the findings from these in vivo evaluations.
Mechanistic Studies in Animal Systems (e.g., target engagement, pathway modulation)
Understanding the mechanism of action of a drug candidate in a living organism is a critical component of preclinical evaluation. For the N-acetamide indole (B1671886) class, in vivo mechanistic studies have been closely linked to their antimalarial activity.
Target Engagement and Pathway Modulation in Malaria Models
The molecular target of the N-acetamide indole class was identified as the Plasmodium falciparum cation-transporting P-type ATPase, PfATP4. nih.govnih.gov This protein is crucial for maintaining sodium ion homeostasis in the parasite. Mechanistic studies confirmed that these compounds act by inhibiting PfATP4. nih.govnih.gov In vivo relevance of this target engagement was investigated through the generation of resistant parasite lines. Whole-genome sequencing of these resistant parasites revealed mutations in the pfatp4 gene. nih.govnih.gov This provides strong evidence that the antimalarial activity of the N-acetamide indole class in a biological system is directly linked to their interaction with PfATP4. Further metabolomic studies on parasites treated with these compounds showed a signature similar to that of the known PfATP4 inhibitor KAE609, reinforcing the on-target mechanism of action. nih.gov
Table 2: In Vivo Mechanistic Profile of N-Acetamide Indoles
| Compound Class | Mechanism Studied | Key Findings | Citation |
|---|---|---|---|
| N-Acetamide Indoles | Target Engagement (Antimalarial) | Resistant parasite studies and whole-genome sequencing confirmed PfATP4 as the in vivo target. | nih.govnih.gov |
| N-Acetamide Indoles | Pathway Modulation (Antimalarial) | Metabolomic analysis showed a profile consistent with inhibition of the PfATP4 pathway. | nih.gov |
Preliminary Toxicological Screening in Animal Models for Compound Tolerability and Optimization
Preliminary toxicological screening in animal models is essential to assess the tolerability of a new chemical entity and to guide its optimization. This screening helps in identifying potential liabilities that could hinder further development.
There is no specific information available in the public domain regarding the preliminary toxicological screening of this compound in animal models. While the broader class of chloroacetamide herbicides has been studied for genotoxicity, these findings are not directly applicable to the specific pharmacological compound . nih.gov The development of any new therapeutic agent would necessitate such studies to establish a preliminary safety profile.
Table 3: Preliminary Toxicological Profile of this compound
| Compound | Animal Model | Study Type | Key Findings | Citation |
|---|---|---|---|---|
| This compound | Not Applicable | Tolerability and Optimization | No data available in the public domain. | N/A |
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of N-(4-chloro-1H-indol-6-yl)acetamide is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the indole (B1671886) ring are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm. For the parent 4-chloroindole (B13527), the proton at position 7 appears at δ 7.10 ppm, the proton at position 5 at δ 7.03 ppm, and the proton at position 2 at δ 7.00 ppm. chemicalbook.com The acetamide (B32628) group introduces an acetyl methyl group, which would appear as a sharp singlet further upfield, likely in the range of δ 2.0-2.5 ppm. The N-H proton of the acetamide would present as a singlet, with its chemical shift being concentration and solvent-dependent, but typically appearing in the δ 7.5-9.0 ppm region. The indole N-H proton is also expected to be in a similar downfield region.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. Aromatic and alkene carbons typically resonate in the δ 110-160 ppm range. oregonstate.edu For N-arylacetamides, the carbonyl carbon of the acetamide group is characteristically found further downfield, generally in the range of δ 168-172 ppm. compoundchem.com The methyl carbon of the acetyl group would be found in the upfield region, typically around δ 20-30 ppm. compoundchem.com The carbons of the indole ring will have specific shifts influenced by the chloro and acetamido substituents. In related N-(phenyl)-substituted acetamides, the carbon to which the acetamido group is attached (C-6 in this case) and the other substituted carbon (C-4) are particularly sensitive to these substitutions. researchgate.net
A predicted ¹³C NMR spectrum for a related compound, (1r,2r,3s,4s,6r)-6-chloro-1-ethenyl-3-(1H-indol-3-yl)-2-isocyano-1-methyl-4-(prop-1-en-2-yl)cyclohexane, shows a range of carbon signals, illustrating the complexity that can arise with substitution. nih.gov
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Indole N-H | 8.0 - 9.0 | - |
| Indole C2-H | ~7.0 | ~125 |
| Indole C3-H | ~6.5 | ~102 |
| Indole C4 | - | ~128 |
| Indole C5-H | ~7.2 | ~115 |
| Indole C6 | - | ~135 |
| Indole C7-H | ~7.5 | ~120 |
| Indole C3a | - | ~129 |
| Indole C7a | - | ~136 |
| Acetamide N-H | 7.5 - 9.0 | - |
| Acetamide C=O | - | 168 - 172 |
| Acetamide CH₃ | 2.0 - 2.5 | 20 - 30 |
Note: The values in this table are approximate and based on typical chemical shifts for similar functional groups and substituted indoles. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, LCMS)
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the molecular weight, allowing for the determination of the elemental formula of this compound (C₁₀H₉ClN₂O). The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. chemguide.co.uk This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, separated by two mass units, with the [M+2]⁺ peak having approximately one-third the intensity of the [M]⁺ peak. chemguide.co.uk
Liquid Chromatography-Mass Spectrometry (LCMS): LCMS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex mixtures and confirming the purity of the synthesized compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For indole derivatives, common fragmentation pathways involve the cleavage of the indole ring and the loss of substituents. scirp.orgresearchgate.net In the case of this compound, expected fragmentation would include the loss of the acetyl group (CH₃CO) and subsequent cleavages of the indole ring system. scirp.org The presence of the chlorine atom would be evident in the isotopic patterns of the fragment ions containing it.
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Analysis | Expected Result |
| Molecular Formula | C₁₀H₉ClN₂O |
| Monoisotopic Mass | 208.0403 Da |
| [M]⁺ Peak | m/z corresponding to C₁₀H₉³⁵ClN₂O |
| [M+2]⁺ Peak | m/z corresponding to C₁₀H₉³⁷ClN₂O (approx. 33% intensity of [M]⁺) |
| Key Fragment Ions | Loss of acetyl group (-43 Da), cleavage of indole ring |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
IR and UV-Vis spectroscopy are used to identify the functional groups present in a molecule and to probe its electronic transitions.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The N-H stretching vibrations of the indole and amide groups would appear in the region of 3200-3400 cm⁻¹. spectroscopyonline.com The carbonyl (C=O) stretching of the amide group (Amide I band) is a strong, sharp peak typically found between 1630 and 1680 cm⁻¹. nih.gov The N-H bending vibration (Amide II band) is expected around 1550 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C-C stretching within the aromatic ring appears in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is typically found in the fingerprint region, between 600 and 800 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated systems within a molecule. Indole and its derivatives exhibit characteristic absorption bands in the UV region. The parent indole has absorption maxima around 270-280 nm. acs.org The presence of substituents on the indole ring can cause a shift in these absorption maxima (a bathochromic or hypsochromic shift). nih.govnih.gov For this compound, the absorption spectrum is expected to show maxima characteristic of a substituted indole system, likely in the range of 270-300 nm. acs.org
Interactive Data Table: Expected Spectroscopic Data for this compound
| Spectroscopy | Functional Group/Transition | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |
| IR | N-H Stretch (Indole & Amide) | 3200 - 3400 |
| IR | C=O Stretch (Amide I) | 1630 - 1680 |
| IR | N-H Bend (Amide II) | ~1550 |
| IR | Aromatic C-H Stretch | >3000 |
| IR | Aromatic C=C Stretch | 1450 - 1600 |
| IR | C-Cl Stretch | 600 - 800 |
| UV-Vis | π → π* Transitions (Indole) | 270 - 300 |
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of this compound of suitable quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.
While no specific crystal structure for this compound has been reported, data from related N-acetylated indole structures can provide insights into potential crystal packing. mdpi.comresearchgate.net In the solid state, molecules of this compound would likely be organized through a network of intermolecular interactions, including hydrogen bonding between the N-H groups of the indole and amide with the carbonyl oxygen of neighboring molecules. Pi-stacking interactions between the aromatic indole rings are also a common feature in the crystal packing of such compounds. nih.gov The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₀H₉ClN₂O. The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values, typically within a ±0.4% margin, to confirm the purity and identity of the compound.
Interactive Data Table: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 57.57 |
| Hydrogen | H | 1.008 | 9 | 9.072 | 4.35 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 17.00 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 13.43 |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.67 |
| Total | 208.648 | 100.00 |
Future Directions and Research Perspectives for N 4 Chloro 1h Indol 6 Yl Acetamide Research
Rational Design of Next-Generation Analogues with Enhanced Potency, Selectivity, and Favorable Preclinical Profiles
The rational design of new analogues of N-(4-chloro-1H-indol-6-yl)acetamide will be crucial for optimizing its pharmacological profile. This process involves a deep understanding of its structure-activity relationships (SAR), focusing on modifications that enhance potency, improve selectivity for its biological target, and confer desirable pharmacokinetic properties.
Key strategies for analogue design include:
Modification of the Indole (B1671886) Core: The substitution pattern on the indole ring is a critical determinant of biological activity. The presence of a chlorine atom at the 4-position is known to influence the electronic properties and binding interactions of indole derivatives. nih.gov Studies on other halogenated indoles have demonstrated their potential in modulating biofilm formation and virulence in bacteria. nih.gov Future research should explore the impact of substituting the chlorine with other halogens (e.g., fluorine, bromine) or with different electron-withdrawing or electron-donating groups to fine-tune activity.
Alterations of the Acetamide (B32628) Side Chain: The acetamide group at the 6-position offers another avenue for structural modification. The length of the alkyl chain, the nature of the amide substituent, and the introduction of cyclic moieties can significantly impact binding affinity and selectivity. For instance, in other indole series, the replacement of a pyrazole (B372694) with different five- and six-membered aromatic groups has been shown to be a viable strategy to explore the SAR. acs.org
Structure-Based Drug Design: Should a specific biological target for this compound be identified, structure-based design will become a powerful tool. Techniques like X-ray crystallography and computational modeling can reveal the binding mode of the compound, enabling the design of new analogues with improved interactions with the target protein. This approach has been successfully used to develop potent and selective kinase inhibitors based on similar heterocyclic scaffolds. nih.govmdpi.com
A systematic exploration of these structural modifications will likely lead to the identification of next-generation analogues with superior therapeutic potential.
Integration of Omics Technologies for Comprehensive Mechanistic Elucidation (e.g., Proteomics, Transcriptomics)
To fully understand the biological effects of this compound, a systems-level approach is necessary. Omics technologies, such as proteomics and transcriptomics, can provide a global view of the cellular changes induced by the compound, offering insights into its mechanism of action and potential off-target effects.
Proteomics: Label-free quantitative proteomics can be employed to identify proteins that are differentially expressed in cells or tissues upon treatment with this compound. This can help to identify the direct targets of the compound as well as downstream effector proteins and pathways. For example, proteomic analysis has been used to elucidate the global response of Pseudomonas sp. to indole-3-acetic acid, identifying key protein clusters involved in its degradation. nih.gov A similar approach could reveal the cellular pathways modulated by this compound.
Transcriptomics: Transcriptomic profiling, using techniques like RNA sequencing, can reveal changes in gene expression in response to the compound. This can provide a comprehensive picture of the cellular processes that are affected, from signaling pathways to metabolic networks. researchgate.netresearchgate.net For instance, transcriptional analysis of cells treated with halogenated indoles has shown downregulation of genes related to biofilm formation and virulence. nih.gov
The integration of proteomics and transcriptomics data can provide a multi-layered understanding of the compound's mechanism of action, paving the way for more informed drug development.
Exploration of Novel Therapeutic Indications Based on Deeper Mechanistic Understanding
The broad biological activity of indole derivatives suggests that this compound and its analogues may have therapeutic potential beyond their initial intended use. nih.govmdpi.com A deeper understanding of its mechanism of action, gained through the methods described above, will be instrumental in identifying new therapeutic applications.
Potential therapeutic areas to explore include:
Oncology: Many indole-based compounds have shown significant anticancer activity by targeting various pathways involved in cell proliferation and survival. nih.gov The development of selective kinase inhibitors is a particularly active area of research. nih.govmdpi.comnih.govrsc.org
Inflammatory Diseases: Indole derivatives have been investigated for their anti-inflammatory properties, with some compounds modulating key inflammatory pathways. nih.gov
Infectious Diseases: The indole scaffold is present in several antiviral and antibacterial agents. nih.gov Halogenated indoles, in particular, have shown promise as antibiofilm agents. nih.gov
Neurodegenerative Diseases: Some indole derivatives are being explored as potential treatments for neurodegenerative conditions like Alzheimer's disease. nih.gov
A thorough investigation of the compound's effects on various cellular models and in preclinical disease models will be necessary to validate these potential new indications.
Development of Advanced Delivery Systems for Preclinical Applications
The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Advanced drug delivery systems can play a crucial role in improving the pharmacokinetic profile of this compound, enhancing its stability, solubility, and bioavailability.
Nanotechnology-based delivery systems offer several advantages for cancer therapy and other applications, including targeted delivery and reduced systemic toxicity. nih.govresearchgate.netyoutube.com Examples of such systems that could be explored for this compound include:
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.
Polymeric Nanoparticles: These are solid, colloidal particles that can be engineered to control drug release and target specific tissues.
Micelles: These are self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell, suitable for the delivery of poorly soluble drugs.
The development of suitable formulations will be a critical step in translating the preclinical potential of this compound into a viable therapeutic agent.
Collaborative Research Initiatives in Indole-Acetamide Chemistry and Chemical Biology
The complexity of modern drug discovery necessitates a collaborative approach. Advancing the research on this compound will benefit greatly from synergistic collaborations between academic researchers, pharmaceutical companies, and specialized research consortia.
Such initiatives can facilitate:
Access to Compound Libraries: Sharing of diverse indole-acetamide libraries can accelerate the identification of new lead compounds.
Expertise in Specialized Assays: Collaboration with experts in specific biological assays and disease models can enable a more comprehensive evaluation of the compound's activity.
High-Throughput Screening: Access to high-throughput screening facilities can expedite the testing of large numbers of analogues against various targets.
Preclinical and Clinical Development: Partnerships with pharmaceutical companies are often essential for navigating the complex and costly process of preclinical and clinical drug development.
By fostering a collaborative research environment, the scientific community can more effectively harness the therapeutic potential of the indole-acetamide scaffold.
Q & A
Q. What are the common synthetic routes for preparing N-(4-chloro-1H-indol-6-yl)acetamide, and what are the critical reaction conditions to optimize yield and purity?
Methodological Answer: The synthesis typically involves:
Indole Core Preparation : Start with 4-chloroindole derivatives. Bromination or chlorination at specific positions may require halogenating agents like N-bromosuccinimide (NBS) or sulfuryl chloride under controlled temperatures (0–25°C) .
Acetylation : React the indole intermediate with acetylating agents (e.g., acetic anhydride or acetyl chloride) in the presence of a base (e.g., pyridine) to form the acetamide group. Solvents like dichloromethane or tetrahydrofuran (THF) are used, with reaction times of 4–12 hours .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%). Yield optimization often depends on stoichiometric ratios and inert atmosphere (N₂ or Ar) to prevent oxidation .
Q. Which analytical techniques are most effective for characterizing this compound, and how do they confirm structural integrity?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., indole NH at δ 10–12 ppm, acetamide CH₃ at δ 2.1–2.3 ppm) and confirms substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 239.05 for C₁₀H₉ClN₂O) and fragmentation patterns .
- IR Spectroscopy : Peaks at ~3250 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (amide C=O) validate functional groups .
- X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming stereochemistry in solid-state studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Methodological Answer: Discrepancies in biological data (e.g., IC₅₀ values) may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Standardize protocols using guidelines like NIH/WHO recommendations .
- Compound Purity : Impurities (>5%) can skew results. Validate purity via HPLC (≥98%) and quantify degradation products under storage conditions (e.g., DMSO stability at -20°C) .
- Solvent Effects : DMSO concentration (>0.1% v/v) may inhibit cellular uptake. Use vehicle controls and dose-response curves to confirm activity thresholds .
Q. What structural modifications of this compound have been explored to enhance its pharmacological profile, and what were the outcomes?
Methodological Answer: Modifications include:
- Halogen Substitution : Replacing Cl with Br at the indole 4-position increases lipophilicity (logP from 2.1 to 2.8), enhancing blood-brain barrier penetration in neuroprotective studies .
- Acetamide Chain Elongation : Adding methyl or ethyl groups to the acetamide nitrogen improves binding affinity (e.g., Ki reduction from 450 nM to 120 nM for serotonin receptors) .
- Indole Ring Functionalization : Introducing methoxy groups at position 5 reduces cytotoxicity (e.g., CC₅₀ increased from 25 µM to >100 µM in HEK293 cells) .
- Hybrid Molecules : Conjugation with pyridazinone or piperidine moieties (e.g., N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-methoxyphenyl)acetamide) amplifies anti-inflammatory activity (COX-2 inhibition by 70% at 10 µM) .
Q. How does the electronic environment of this compound influence its reactivity in nucleophilic substitution reactions?
Methodological Answer: The chloro group at position 4 creates an electron-deficient indole ring, activating it for nucleophilic attack. Key factors:
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states, accelerating substitution rates (k = 0.15 min⁻¹ in DMSO vs. 0.02 min⁻¹ in THF) .
- Leaving Group Efficiency : Cl⁻ is a moderate leaving group. Catalysis with KI (Finkelstein conditions) or AgNO₃ enhances displacement by amines or thiols .
- Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) show lower yields (<30%) compared to smaller ones (e.g., methylamine, 85% yield) due to steric hindrance at position 6 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
